N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 10268-50-5
VCID: VC21297868
InChI: InChI=1S/C17H18N2O5/c1-23-15-8-3-12(11-16(15)24-2)9-10-18-17(20)13-4-6-14(7-5-13)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20)
SMILES: COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC
Molecular Formula: C17H18N2O5
Molecular Weight: 330.33 g/mol

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide

CAS No.: 10268-50-5

Cat. No.: VC21297868

Molecular Formula: C17H18N2O5

Molecular Weight: 330.33 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide - 10268-50-5

Specification

CAS No. 10268-50-5
Molecular Formula C17H18N2O5
Molecular Weight 330.33 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide
Standard InChI InChI=1S/C17H18N2O5/c1-23-15-8-3-12(11-16(15)24-2)9-10-18-17(20)13-4-6-14(7-5-13)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Standard InChI Key KDOHTODTTGVPNS-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC
Canonical SMILES COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC

Introduction

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide, also known as BRL-32872, is a synthetic organic compound developed by Bristol-Myers Squibb in the 1980s. It features a central benzene ring substituted with a nitro group and a chain containing a 3,4-dimethoxyphenyl group. This compound has been studied for its potential biological activities, including its role as a protein kinase C (PKC) inhibitor and its effects on calcium signaling and neurotransmitter release.

Biological Activities and Research Findings

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide has been investigated for several biological activities:

  • Protein Kinase C (PKC) Inhibition: Initial research focused on its ability to inhibit PKC, a family of enzymes involved in cell growth, differentiation, and survival.

  • Calcium Signaling and Neurotransmitter Release: It modulates calcium signaling and neurotransmitter release, crucial for neuronal function.

  • Antituberculosis Effects: Studies suggest potential antituberculosis effects due to its interaction with biological targets.

  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in drug metabolism, enhancing the bioavailability of certain medications.

Synthesis and Derivatives

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide typically involves multi-step organic reactions. These methods can be adapted based on the desired scale of production and specific reaction conditions. Derivatives of this compound, such as N-(2-(3,4-dimethoxyphenyl)ethyl)-2-nitrobenzamide and N-(2-(3,4-dimethoxyphenyl)ethyl)-3-nitrobenzamide, exhibit different pharmacological profiles due to variations in the nitro group position.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitrobenzamideSimilar dimethoxy group; different nitro positionAntituberculosis activityDifferent pharmacological profile
N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-nitrobenzamideSimilar structure; different nitro positionAntioxidant propertiesPotential neuroprotective effects
N-(2-(3,4-Dimethoxyphenyl)ethyl)-benzenesulfonamideContains sulfonamide groupAntibacterial activityBroader spectrum of antimicrobial action

Potential Applications and Future Research

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